molecular formula C9H12N2O B8742014 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-2-carbaldehyde

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-2-carbaldehyde

Cat. No.: B8742014
M. Wt: 164.20 g/mol
InChI Key: OGVQBBOERFBNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-2-carbaldehyde is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-2-carbaldehyde

InChI

InChI=1S/C9H12N2O/c12-7-8-6-11-5-3-1-2-4-9(11)10-8/h6-7H,1-5H2

InChI Key

OGVQBBOERFBNJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=CN2CC1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thiocaprolactam (6.45 gram, 50 mmol) was dissolved in 400 ml CH2Cl2 and methyl iodide (16 ml, 5 eq) was next added. The mixture was stirred under nitrogen for 18 hrs. Then it was treated with 100 ml potassium carbonate (50%, aq.). The organic layer was then dried over magnesium sulfate. After filtration and concentration 7.3 gram of material was obtained. This material was dissolved 300 ml ethanol and 2.83 gram of ammonium chloride was added. The mixture was refluxed for 1 hr. Then the solvent was removed in vacuo. Half of the material was added 200 ml ethanol and then followed by addition of 1.35 gram (25 mmol) sodium methoxide and 4.8 gram (25 mmol) 2-Bromo-3-isopropoxy-propenal and the mixture was stirred at 23° C. for 2 hrs. Then the solvent was removed and 200 ml chloroform was added along with 10 ml triethyl amine. The mixture was refluxed for 2 hrs and then cooled to 23° C. The reaction media was partitioned between 300 ml DCM and 2×150 potassium carbonate (50%). The organic layer was dried over magnesium sulfate. After filtration and concentration 2.1 gram of oil product was obtained.
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
1.35 g
Type
reactant
Reaction Step Four
Quantity
4.8 g
Type
reactant
Reaction Step Four
Quantity
2.83 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Five

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